Ribose-5-phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

D-Ribose-5-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Ribose-5-phosphate is a natural product found in Drosophila melanogaster and Saccharomyces cerevisiae with data available.

Ribose-5-phosphate is a significant pentose phosphate, characterized by its five-carbon sugar structure with a phosphate group attached at the five-position carbon. Its chemical formula is with an average molecular weight of approximately 230.11 g/mol. Ribose-5-phosphate exists in two forms: an open-chain structure and a cyclic furanose form, with the latter being more prevalent in biological systems . This compound plays a crucial role as both an intermediate and a product in the pentose phosphate pathway, which is essential for cellular metabolism and biosynthesis.

- Conversion to Phosphoribosyl Pyrophosphate: Ribose-5-phosphate can be converted into phosphoribosyl pyrophosphate by the enzyme ribose-phosphate diphosphokinase, which is vital for nucleotide synthesis .

- Isomerization: It can reversibly isomerize to ribulose-5-phosphate through the action of ribose-5-phosphate isomerase .

- Interconversion with Glycolytic Intermediates: During metabolic flux, ribose-5-phosphate can be generated from glycolytic intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate through transketolase and transaldolase reactions .

Ribose-5-phosphate plays a pivotal role in several biological processes:

- Nucleotide Synthesis: It is crucial in the de novo synthesis of purines and pyrimidines, acting as a precursor for nucleotide formation .

- NADPH Production: It facilitates the generation of NADPH, which is essential for reductive biosynthesis, including fatty acid synthesis and maintaining cellular redox balance .

- Cell Growth and Proliferation: Increased levels of ribose-5-phosphate are associated with rapid cell growth, providing necessary substrates for nucleic acid synthesis .

Ribose-5-phosphate can be synthesized through:

- Pentose Phosphate Pathway: This pathway produces ribose-5-phosphate from glucose-6-phosphate via oxidative and non-oxidative phases.

- Direct Phosphorylation: D-ribose can be phosphorylated by ATP through ribokinase to yield ribose-5-phosphate .

- Isomerization from Ribulose-5-phosphate: Ribulose-5-phosphate can be converted back to ribose-5-phosphate through enzymatic activity.

Ribose-5-phosphate has several applications:

- Biochemical Research: It serves as a key metabolite in studying metabolic pathways and enzyme kinetics.

- Nutritional Supplements: It is sometimes included in dietary supplements aimed at enhancing energy metabolism and recovery in sports medicine .

- Pharmaceutical Development: Understanding its role in nucleotide metabolism can aid in developing therapies for diseases related to nucleic acid synthesis disorders.

Ribose-5-phosphate interacts with various enzymes and metabolites:

- Enzymatic Reactions: It acts as a substrate for enzymes like ribokinase and ribose-5-phosphate isomerase, facilitating its conversion into other metabolites essential for cellular functions .

- Metabolic Flux Analysis: Studies have shown that fluctuations in ribose-5-phosphate levels can influence pathways such as glycolysis and the citric acid cycle, indicating its central role in metabolic regulation .

Several compounds share structural similarities or functional roles with ribose-5-phosphate. Here are some notable examples:

| Compound | Chemical Formula | Role/Function |

|---|---|---|

| Ribulose 5-phosphate | CHOP | Intermediate in the pentose phosphate pathway |

| D-Ribose | CHO | Precursor to ribose-5-phosphate; involved in ATP synthesis |

| Xylulose 5-phosphate | CHOP | Participates in transketolase reactions |

| Fructose 6-phosphate | CHOP | Glycolytic intermediate that can produce ribose 5-phosphate |

Ribose-5-phosphate's uniqueness lies in its dual role as both an energy carrier and a precursor for nucleotides, distinguishing it from other similar compounds that primarily serve as intermediates or substrates within specific pathways. Its ability to interconvert with other pentoses highlights its flexibility and importance in cellular metabolism.

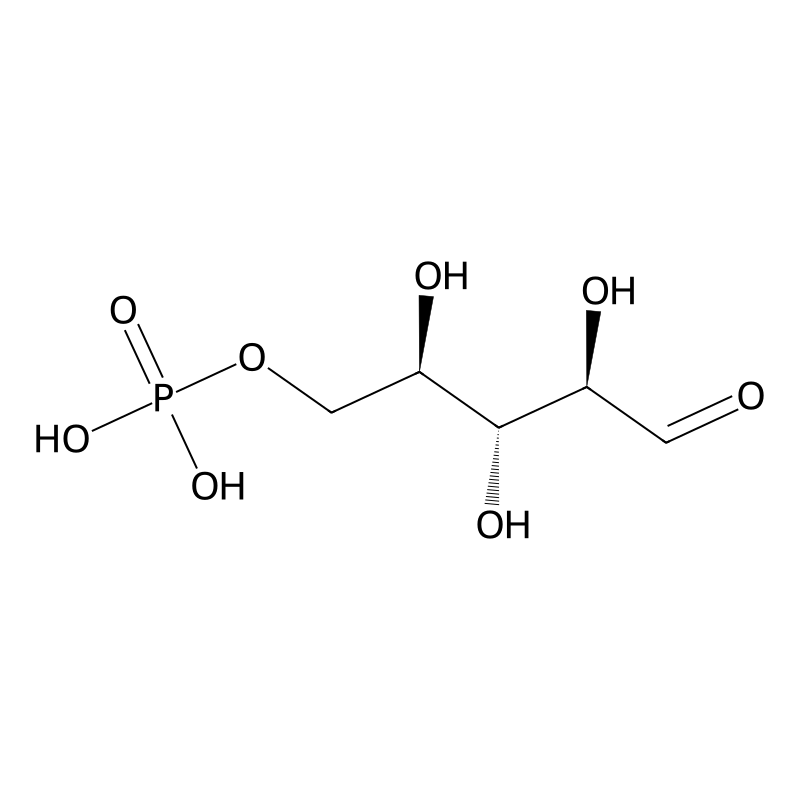

Ribose-5-phosphate is a phosphorylated pentose sugar with the chemical formula $$ \text{C}5\text{H}{11}\text{O}_8\text{P} $$ and a molecular weight of 230.11 g/mol. Structurally, it consists of a ribose moiety—a five-carbon aldose—with a phosphate group esterified to the fifth carbon (Fig. 1). In aqueous solution, R5P exists in equilibrium between linear (aldehyde) and cyclic (furanose) forms, with the β-anomer of the furanose form predominating under physiological conditions.

Metabolic Context:

R5P occupies a central position in the pentose phosphate pathway (PPP), a glucose-oxidizing pathway parallel to glycolysis. The PPP operates in two phases:

- Oxidative Phase: Generates NADPH and ribulose-5-phosphate (Ru5P) from glucose-6-phosphate.

- Non-Oxidative Phase: Interconverts Ru5P into R5P and other sugar phosphates (e.g., fructose-6-phosphate, glyceraldehyde-3-phosphate) via transketolase and transaldolase reactions.

R5P’s metabolic fate depends on cellular demands:

- Nucleotide Synthesis: Converted to phosphoribosyl pyrophosphate (PRPP) by ribose-phosphate diphosphokinase (RPK).

- NADPH Production: Redirected to glycolysis intermediates when NADPH demand exceeds nucleotide needs.

- Pathogen Metabolism: In Toxoplasma gondii, R5P synthesis occurs via oxidative PPP, non-oxidative PPP, and riboneogenesis, highlighting metabolic plasticity.

Historical Discovery and Characterization

The elucidation of R5P’s role emerged alongside the discovery of the PPP:

- 1930s: Otto Warburg identified NADPH production via glucose-6-phosphate dehydrogenase (G6PD), laying the groundwork for the oxidative PPP.

- 1951: Bernard Horecker demonstrated the enzymatic conversion of 6-phosphogluconate to Ru5P and R5P, clarifying the non-oxidative PPP’s reversibility.

- 1955: The complete PPP schema was established, revealing R5P’s dual role in nucleotide synthesis and carbon flux regulation.

Structural Insights:

- Crystallography: X-ray studies confirmed R5P’s furanose configuration and phosphorylation site.

- Enzyme Mechanisms: Ribose-5-phosphate isomerase (RpiA) catalyzes Ru5P↔R5P interconversion, with conserved active-site residues across species.

Biochemical Significance in Cellular Metabolism

R5P’s versatility underpins multiple metabolic processes:

Nucleotide Biosynthesis

- PRPP Synthesis: RPK phosphorylates R5P to PRPP, the ribose donor for purines (adenine, guanine) and pyrimidines (cytosine, thymine).

- Regulatory Role: Cellular R5P concentration directly correlates with PRPP availability and de novo purine synthesis rates.

Redox Homeostasis

- NADPH Coupling: While R5P itself doesn’t produce NADPH, PPP flux toward R5P reduces NADPH yield, balancing nucleotide and antioxidant needs.

Metabolic Flexibility

- Pathogen Adaptation: In Toxoplasma gondii, R5P synthesis via transketolase (TKT) or sedoheptulose bisphosphatase (SBPase)/transaldolase (TAL) pathways ensures survival under genetic perturbations.

- Cancer Metabolism: Tumor cells upregulate PPP enzymes to meet R5P demands for rapid proliferation.

Evolutionary Conservation

- Prebiotic Origins: Metal-catalyzed, non-enzymatic PPP-like reactions suggest R5P’s role in early metabolic networks.

Molecular Formula and Atomic Composition

Ribose-5-phosphate exhibits the molecular formula C₅H₁₁O₈P, comprising five carbon atoms, eleven hydrogen atoms, eight oxygen atoms, and one phosphorus atom [2] [3]. The compound possesses a molecular weight of 230.11 grams per mole and a monoisotopic molecular weight of 230.01915384 atomic mass units [2] [3] [5]. This pentose phosphate derivative consists of a five-carbon ribose sugar backbone covalently linked to a phosphate group at the fifth carbon position [1] [4].

The atomic composition reflects the characteristic structure of an aldopentose phosphate, where the ribose moiety contributes the pentose sugar framework while the phosphate group provides the anionic character essential for biological recognition and enzymatic interactions [1] [4]. The phosphorus atom exists in a tetrahedral coordination environment, bonded to four oxygen atoms in the phosphate moiety [2] [18].

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁O₈P |

| Molecular Weight | 230.11 g/mol |

| Monoisotopic Mass | 230.01915384 g/mol |

| Carbon Atoms | 5 |

| Hydrogen Atoms | 11 |

| Oxygen Atoms | 8 |

| Phosphorus Atoms | 1 |

Structural Conformations

Ribose-5-phosphate exists in dynamic equilibrium between two primary structural conformations: the aldehydo form representing the acyclic configuration and the furanose form representing the cyclic configuration [1] [6] [8]. This conformational flexibility plays a crucial role in the compound's biological activity and enzymatic recognition [6] [11].

Aldehydo-D-ribose-5-phosphate (Acyclic Form)

The aldehydo-D-ribose-5-phosphate represents the linear, open-chain conformation of the molecule [2] [9]. In this configuration, the compound displays a free aldehyde group at the first carbon position, with hydroxyl groups positioned at carbons 2, 3, and 4, and the phosphate group attached to carbon 5 [2] [9]. The acyclic form constitutes the conjugate acid of aldehydo-D-ribose 5-phosphate(2-), which represents the major ionic species at physiological pH 7.3 [9].

The aldehydo form exhibits greater conformational flexibility compared to the cyclic counterpart, allowing for the necessary structural adjustments required during enzymatic catalysis [6] [14]. Ribose-5-phosphate isomerase specifically requires the open-chain form for the isomerization reaction to proceed, as the enzyme must access the aldehyde functionality for catalytic conversion [6] [14].

Under acidic conditions, particularly at pH 5, the equilibrium shifts toward increased proportions of the linear aldehydo form [11] [16]. This pH-dependent conformational preference becomes significant in biochemical processes where the acyclic form serves as the active substrate [11] [16].

Furanose-D-ribose-5-phosphate (Cyclic Form)

The furanose-D-ribose-5-phosphate represents the five-membered ring configuration formed through intramolecular cyclization between the aldehyde group at carbon 1 and the hydroxyl group at carbon 4 [1] [8]. This cyclic form predominates under neutral and slightly basic conditions, where the furanose structure provides enhanced stability through reduced conformational entropy [8].

The furanose configuration exhibits the International Union of Pure and Applied Chemistry name of {[(2R,3S,4R,5S)-3,4,5-trihydroxyoxolan-2-yl]methoxy}phosphonic acid [4] [5]. The Simplified Molecular Input Line Entry System notation for the furanose form is represented as OC1OC@HC@@H[C@H]1O [4] [5].

In the furanose structure, the oxygen atom from the hydroxyl group at carbon 4 forms the bridge with carbon 1, creating the characteristic five-membered ring system [8]. The phosphate group remains attached to the exocyclic carbon 5 position, maintaining its accessibility for phosphoryl transfer reactions [8] [19].

The furanose form commonly exists as both α and β anomers, which interconvert through the open-chain aldehydo intermediate [6] [8]. This anomeric equilibrium contributes to the overall conformational dynamics of ribose-5-phosphate in biological systems [8].

Stereochemical Configuration and Chiral Centers

Ribose-5-phosphate contains four chiral centers located at carbon positions 2, 3, 4, and the anomeric carbon 1 in the furanose form [4] [5]. However, only three stereocenters are definitively defined in the molecular structure, contributing to the compound's stereochemical complexity [5].

The stereochemical configuration follows the D-series designation, with the absolute configuration at carbon 2, 3, and 4 designated as R, R, and R respectively [4]. This D-ribose configuration represents the naturally occurring enantiomer found in biological systems and serves as the building block for ribonucleic acid synthesis [1] [19].

The chiral recognition properties of ribose-5-phosphate demonstrate significant enantioselective behavior, particularly in interactions with cyclodextrin-based chiral selectors [11]. Under acidic conditions, D-ribose exhibits substantially stronger binding affinity compared to L-ribose, with binding energy differences of approximately 50 kJ/mol [11]. This stereochemical selectivity arises from the complementary spatial arrangement between the D-ribose hydroxyl groups and the chiral cavity of β-cyclodextrin [11].

| Carbon Position | Stereochemical Configuration | Functional Group |

|---|---|---|

| C-1 (aldehydo) | Aldehyde group | Aldehyde (-CHO) |

| C-2 | R configuration | Secondary alcohol (-OH) |

| C-3 | R configuration | Secondary alcohol (-OH) |

| C-4 | R configuration | Secondary alcohol (-OH) |

| C-5 | Phosphate attachment | Primary alcohol with phosphate (-CH₂OPO₃²⁻) |

The stereochemical integrity of ribose-5-phosphate remains crucial for enzymatic recognition, as ribose-5-phosphate isomerase demonstrates strict stereospecificity for the D-configuration [6] [14]. The enzyme active site provides complementary interactions that stabilize the D-ribose substrate while discriminating against alternative stereochemical arrangements [14].

Physicochemical Parameters and Stability

The physicochemical parameters of ribose-5-phosphate reflect its dual nature as both a sugar derivative and a phosphate ester [18]. The compound exhibits thermodynamic stability parameters that have been quantitatively determined through microcalorimetric studies [18].

The standard enthalpy of hydrolysis for ribose-5-phosphate measures -5.69 ± 0.52 kJ/mol, indicating a moderately exergonic hydrolytic process [18]. The standard heat capacity change (ΔCp°) for hydrolysis equals -63 ± 37 J/(mol·K), reflecting the structural reorganization accompanying phosphate ester bond cleavage [18].

Thermal stability studies demonstrate that ribose-5-phosphate maintains structural integrity across a broad temperature range from 25°C to 70°C [16]. The activation energy for ribose-5-phosphate formation from 6-phosphogluconate under catalytic conditions measures 69 ± 8 kJ/mol [16]. Temperature-dependent reaction kinetics follow Arrhenius behavior, with reaction rates increasing exponentially with temperature [16].

The compound exhibits pH-dependent stability characteristics, with optimal formation occurring at pH 5.0 [16]. Under acidic conditions, the equilibrium shifts toward increased linear aldehydo form concentration, facilitating certain enzymatic transformations [11] [16]. The phosphate group demonstrates typical weak acid behavior with estimated pKa values around 1.5 and 6.5, corresponding to the first and second ionization constants [18].

| Parameter | Value | Reference |

|---|---|---|

| Standard Enthalpy of Hydrolysis (ΔH°) | -5.69 ± 0.52 kJ/mol | Thermodynamic study [18] |

| Standard Heat Capacity Change (ΔCp°) | -63 ± 37 J/(mol·K) | Thermodynamic study [18] |

| Activation Energy for Formation | 69 ± 8 kJ/mol | Formation kinetics [16] |

| Optimal pH for Formation | 5.0 | Formation kinetics [16] |

| Temperature Stability Range | 25-70°C | Thermal studies [16] |

Ionic strength and metal ion concentrations significantly influence ribose-5-phosphate stability [12]. Neutral salts including ammonium sulfate, sodium chloride, potassium chloride, and lithium chloride enhance thermal stability, while lithium bromide and calcium chloride demonstrate destabilizing effects [12]. Magnesium ions play particularly important roles in enzymatic processes involving ribose-5-phosphate, contributing to both substrate binding and catalytic efficiency [13] [19].

Chemical Reactivity and Functional Group Analysis

The chemical reactivity of ribose-5-phosphate derives from the presence of multiple functional groups: the aldehyde group in the acyclic form, multiple hydroxyl groups, and the phosphate ester linkage [2] [6]. Each functional group contributes distinct reactive properties that govern the compound's participation in biochemical transformations [1] [19].

The aldehyde functionality in the aldehydo form exhibits typical carbonyl reactivity, including nucleophilic addition reactions and oxidation-reduction processes [6] [14]. Ribose-5-phosphate isomerase exploits this aldehyde reactivity through a 1,2-hydride shift mechanism that converts the aldose to the corresponding ketose [6] [14]. The enzyme-catalyzed isomerization requires proton abstraction from carbon 2, forming a cis-1,2-enediol intermediate before proton delivery to carbon 1 [6] [14].

The hydroxyl groups at positions 2, 3, and 4 provide hydrogen bonding capabilities essential for molecular recognition and enzymatic binding [11] [14]. These secondary alcohol functionalities demonstrate pH-dependent ionization behavior and participate in intramolecular cyclization reactions that govern the aldehydo-furanose equilibrium [11] [16].

The phosphate ester linkage at carbon 5 represents a high-energy bond susceptible to hydrolytic cleavage under appropriate conditions [18]. The phosphate group exists predominantly as the dianion at physiological pH, providing negative charge that facilitates electrostatic interactions with positively charged amino acid residues in enzyme active sites [9] [19].

Oxidative conditions promote ribose-5-phosphate transformation through the pentose phosphate pathway, where the compound serves as both substrate and product in various enzymatic reactions [1] [15]. The formation of ribose-5-phosphate from 6-phosphogluconate demonstrates catalytic enhancement in the presence of cysteine and iron(II) ions, with rate acceleration attributed to metal-catalyzed redox processes [16].

Chemical degradation studies reveal that ribose-5-phosphate undergoes acid-catalyzed hydrolysis at elevated temperatures, with the phosphate ester bond representing the primary site of cleavage [17] [18]. Under strongly acidic conditions, the compound demonstrates susceptibility to glycosidic bond formation and cleavage reactions characteristic of reducing sugars [17].

Pentose Phosphate Pathway Mechanisms

Oxidative Phase Reactions and Enzymology

The oxidative phase of the pentose phosphate pathway represents the primary route for ribose-5-phosphate biosynthesis through sequential oxidative transformations of glucose-6-phosphate [1] [2]. This irreversible phase encompasses three distinct enzymatic reactions that collectively generate two molecules of nicotinamide adenine dinucleotide phosphate and one molecule of ribulose-5-phosphate, which serves as the immediate precursor to ribose-5-phosphate [3] [4].

Glucose-6-Phosphate Dehydrogenase Catalysis

The initial reaction is catalyzed by glucose-6-phosphate dehydrogenase, which represents the rate-limiting and most highly regulated enzyme of the entire pathway [1] [2]. This enzyme catalyzes the oxidation of glucose-6-phosphate to 6-phosphogluconolactone with the concomitant reduction of nicotinamide adenine dinucleotide phosphate. The enzyme exhibits strict specificity for nicotinamide adenine dinucleotide phosphate over nicotinamide adenine dinucleotide, with a substrate affinity characterized by a Michaelis constant of 0.05-0.1 millimolar for glucose-6-phosphate [5] [6].

Glucose-6-phosphate dehydrogenase functions as a homodimer with each subunit containing binding sites for both substrate and cofactor [1] [5]. The enzyme is subject to potent allosteric regulation, where nicotinamide adenine dinucleotide phosphate acts as a competitive inhibitor with respect to nicotinamide adenine dinucleotide phosphate, while nicotinamide adenine dinucleotide phosphate serves as an allosteric activator [5] [7]. This regulatory mechanism ensures tight coupling between pathway flux and cellular reducing equivalent demand.

6-Phosphogluconolactonase Activity

The second reaction involves the hydrolytic conversion of 6-phosphogluconolactone to 6-phosphogluconate, catalyzed by 6-phosphogluconolactonase [1] [8]. This enzyme accelerates what would otherwise be a spontaneous hydrolysis reaction, with the lactonase activity preventing accumulation of the lactone intermediate that could potentially inhibit glucose-6-phosphate dehydrogenase [9] [10]. The enzyme demonstrates broad substrate specificity and can hydrolyze various phosphogluconate lactones, contributing to metabolic flexibility within the oxidative phase [10].

Recent investigations have revealed that 6-phosphogluconolactonase exhibits particular susceptibility to oxidative modifications, which can significantly impact its catalytic efficiency under conditions of oxidative stress [1] [9]. This vulnerability represents a potential regulatory mechanism whereby excessive reactive oxygen species can modulate pentose phosphate pathway flux through direct enzyme modification.

6-Phosphogluconate Dehydrogenase Function

The terminal oxidative reaction is catalyzed by 6-phosphogluconate dehydrogenase, which performs the oxidative decarboxylation of 6-phosphogluconate to yield ribulose-5-phosphate, carbon dioxide, and the second molecule of nicotinamide adenine dinucleotide phosphate [1] [11]. This enzyme exhibits a Michaelis constant of 0.01-0.05 millimolar for 6-phosphogluconate and requires magnesium ions for optimal activity [11] [12].

6-Phosphogluconate dehydrogenase catalyzes a complex reaction mechanism involving the formation of an enediol intermediate followed by decarboxylation [11] [12]. The enzyme is subject to feedback inhibition by nicotinamide adenine dinucleotide phosphate, although this inhibition is generally less pronounced than that observed with glucose-6-phosphate dehydrogenase [11]. The decarboxylation step is irreversible under physiological conditions, contributing to the unidirectional nature of the oxidative phase.

Non-oxidative Phase Transaldolase and Transketolase Reactions

The non-oxidative phase of the pentose phosphate pathway encompasses a series of reversible sugar phosphate interconversions that connect pentose phosphates with glycolytic intermediates through the coordinated actions of transaldolase and transketolase [13] [14]. These reactions enable flexible carbon redistribution between the pentose phosphate pathway and glycolysis while maintaining overall carbon balance.

Transketolase Mechanism and Function

Transketolase catalyzes the reversible transfer of two-carbon ketol units between ketose and aldose phosphates, utilizing thiamine pyrophosphate as an essential cofactor [15] [14]. The enzyme demonstrates broad substrate specificity, accepting various pentose and hexose phosphates as carbon donors and acceptors [15] [16]. The two major transketolase reactions involve the conversion of ribose-5-phosphate plus xylulose-5-phosphate to sedoheptulose-7-phosphate plus glyceraldehyde-3-phosphate, and the conversion of xylulose-5-phosphate plus erythrose-4-phosphate to fructose-6-phosphate plus glyceraldehyde-3-phosphate [15] [17].

The catalytic mechanism proceeds through a ping-pong bi-bi mechanism where the ketose donor substrate binds first, transfers its two-carbon ketol group to thiamine pyrophosphate, and dissociates before the aldose acceptor binds [18]. This mechanism enables temporal separation of substrate binding events and contributes to the enzyme's ability to process multiple substrate combinations [14] [19]. Transketolase exhibits Michaelis constants of approximately 0.3 millimolar for ribose-5-phosphate and 0.5 millimolar for xylulose-5-phosphate [16].

Transaldolase Structure and Catalysis

Transaldolase catalyzes the reversible transfer of three-carbon dihydroxyacetone units between ketose and aldose phosphates through an aldolase-like mechanism involving the formation of Schiff base intermediates with an active site lysine residue [14] [19]. The primary transaldolase reaction converts sedoheptulose-7-phosphate plus glyceraldehyde-3-phosphate to erythrose-4-phosphate plus fructose-6-phosphate [14] [19].

The enzyme exhibits Michaelis constants of approximately 0.13 millimolar for erythrose-4-phosphate and 0.3 millimolar for fructose-6-phosphate [16]. Transaldolase functions as a homodimer with each subunit containing the catalytic lysine residue essential for Schiff base formation [14]. The enzyme demonstrates pH optimum around 6.9-7.2 and requires no metal cofactors for activity [16].

Integrated Carbon Flow Networks

The combined actions of transaldolase and transketolase create complex carbon flow networks that enable cells to adjust the stoichiometric relationships between pentose phosphate pathway and glycolytic fluxes [13] [14]. These reactions can operate in either direction depending on substrate concentrations and metabolic demands, allowing cells to either consume excess pentose phosphates by converting them to glycolytic intermediates or produce pentose phosphates from glycolytic precursors [20] [14].

The reversible nature of non-oxidative phase reactions contrasts sharply with the irreversible oxidative phase, creating metabolic branch points where carbon flow can be redirected based on cellular requirements [13] [14]. This flexibility is particularly important during varying metabolic states where the relative demands for ribose-5-phosphate and nicotinamide adenine dinucleotide phosphate may change independently.

Metabolic Flux Modalities

Pentose Insufficiency Metabolic State

Pentose insufficiency represents a metabolic state characterized by insufficient ribose-5-phosphate production from the oxidative pentose phosphate pathway relative to cellular biosynthetic demands [7] [21]. Under these conditions, cells activate the non-oxidative branch to operate in reverse, converting glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate into ribose-5-phosphate without generating nicotinamide adenine dinucleotide phosphate [7] [22].

This metabolic mode typically occurs during periods of rapid cell proliferation when nucleotide synthesis demands exceed the capacity of the oxidative pathway to supply sufficient ribose-5-phosphate [7] [23]. The reversal of non-oxidative reactions requires adequate supplies of fructose-6-phosphate and glyceraldehyde-3-phosphate from glycolysis or gluconeogenesis [21] [24]. Transaldolase and transketolase operate in their reverse directions, with transaldolase converting erythrose-4-phosphate plus fructose-6-phosphate to sedoheptulose-7-phosphate plus glyceraldehyde-3-phosphate, followed by transketolase converting sedoheptulose-7-phosphate plus glyceraldehyde-3-phosphate to ribose-5-phosphate plus xylulose-5-phosphate [14] [25].

The pentose insufficiency state is regulated by the availability of glycolytic intermediates and the activity of ribose-phosphate pyrophosphokinase, which converts ribose-5-phosphate to phosphoribosyl pyrophosphate for nucleotide synthesis [3] [21]. High nucleotide demand during DNA replication and cell division phases particularly favors this metabolic configuration [23] [26].

Pentose Overflow Metabolic Regulation

Pentose overflow occurs when ribose-5-phosphate production from the oxidative pentose phosphate pathway exceeds cellular biosynthetic requirements, necessitating conversion of excess pentose phosphates back to glycolytic intermediates [7] [24]. This condition commonly arises when cells prioritize nicotinamide adenine dinucleotide phosphate production for antioxidant defense or fatty acid synthesis over nucleotide biosynthesis [27] [7].

During pentose overflow, the non-oxidative branch operates in its forward direction to metabolize excess ribose-5-phosphate and xylulose-5-phosphate [7] [24]. The conversion proceeds through sequential transketolase and transaldolase reactions, ultimately yielding fructose-6-phosphate and glyceraldehyde-3-phosphate that can enter glycolysis for energy production [14] [24]. This metabolic mode enables cells to maintain high oxidative pentose phosphate pathway flux for nicotinamide adenine dinucleotide phosphate generation while preventing accumulation of unused pentose phosphates.

Pentose overflow regulation involves feedback mechanisms where high concentrations of ribose-5-phosphate and related pentose phosphates stimulate transketolase and transaldolase activities [24] [26]. Additionally, elevated nicotinamide adenine dinucleotide phosphate to nicotinamide adenine dinucleotide phosphate ratios maintain glucose-6-phosphate dehydrogenase activity despite pentose phosphate accumulation [7] [28].

Pentose Cycling and Nicotinamide Adenine Dinucleotide Phosphate Regeneration

Pentose cycling represents the most metabolically intensive operational mode of the pentose phosphate pathway, where glucose-6-phosphate undergoes repeated oxidation cycles to maximize nicotinamide adenine dinucleotide phosphate production [29] [22]. This process involves complete conversion of glucose through the oxidative phase, followed by conversion of resulting pentose phosphates back to glucose-6-phosphate via the non-oxidative phase and reversed upper glycolysis [29] [30].

Theoretical calculations indicate that complete pentose cycling could yield up to 12 molecules of nicotinamide adenine dinucleotide phosphate per glucose molecule if all glucose-6-phosphate is repeatedly cycled through the oxidative pathway [7] [22]. However, practical implementations achieve yields of 3-6 molecules of nicotinamide adenine dinucleotide phosphate per glucose, depending on cycling efficiency and metabolic constraints [29] [22].

Pentose cycling is most prominently observed in activated neutrophils during oxidative burst responses, where massive nicotinamide adenine dinucleotide phosphate requirements for nicotinamide adenine dinucleotide phosphate oxidase activity drive this extreme metabolic reconfiguration [29]. Under these conditions, essentially all glucose consumption is diverted through the oxidative pentose phosphate pathway, with net flux through glucose-6-phosphate isomerase reversed to regenerate glucose-6-phosphate from glycolytic intermediates [29] [22].

The regulation of pentose cycling depends on severe depletion of nicotinamide adenine dinucleotide phosphate pools and corresponding accumulation of nicotinamide adenine dinucleotide phosphate [29] [28]. This creates powerful driving forces for glucose-6-phosphate dehydrogenase activation while simultaneously promoting non-oxidative phase activities that regenerate glucose-6-phosphate substrate [29] [22]. Genetic knockout studies demonstrate that transketolase and transaldolase are essential for pentose cycling, as their absence prevents glucose-6-phosphate regeneration and severely impairs oxidative burst capacity [29].

Interconversion Mechanisms with Other Pentose Phosphates

The interconversion of ribose-5-phosphate with other pentose phosphates constitutes a critical regulatory mechanism enabling cells to adjust pentose phosphate pool compositions in response to varying biosynthetic demands [31] [32]. These interconversions primarily involve the equilibria between ribose-5-phosphate, ribulose-5-phosphate, and xylulose-5-phosphate through the activities of ribose-5-phosphate isomerase and ribulose-5-phosphate 3-epimerase [33] [34].

Ribose-5-Phosphate Isomerase Function

Ribose-5-phosphate isomerase catalyzes the reversible conversion between ribose-5-phosphate and ribulose-5-phosphate through an aldose-ketose isomerization mechanism [33]. The enzyme exhibits a Michaelis constant of approximately 0.3 millimolar for ribose-5-phosphate and demonstrates equilibrium constants that slightly favor ribulose-5-phosphate formation [33] [35]. The isomerization proceeds through an enediol intermediate stabilized by conserved aspartic acid and lysine residues in the active site [33].

This enzyme plays essential roles in both the pentose phosphate pathway and Calvin cycle of photosynthesis, demonstrating evolutionary conservation across diverse biological systems [33]. The bidirectional nature of the isomerase reaction enables dynamic adjustment of ribose-5-phosphate availability based on metabolic requirements for nucleotide synthesis versus carbon fixation processes [33] [36].

Ribulose-5-Phosphate 3-Epimerase Mechanism

Ribulose-5-phosphate 3-epimerase catalyzes the reversible conversion between ribulose-5-phosphate and xylulose-5-phosphate through stereochemical inversion at the carbon-3 position [32] [34]. The enzyme utilizes divalent metal ions, primarily iron or zinc, for catalytic activity and demonstrates Michaelis constants of 0.1-0.3 millimolar for ribulose-5-phosphate [32] [34]. The epimerization mechanism involves formation of a cis-enediolate intermediate stabilized by coordination with the metal cofactor [32].

Recent structural studies reveal that human ribulose-5-phosphate 3-epimerase adopts a triosephosphate isomerase barrel fold with an octahedrally coordinated metal ion buried deep within the active site [32]. The enzyme contains conserved aspartic acid residues positioned to facilitate proton transfers during the epimerization reaction [32]. Mutations affecting the metal binding site or catalytic residues severely impair enzymatic activity, demonstrating the critical importance of these structural elements [32].

Thermodynamic Equilibria and Regulation

The equilibrium constants for pentose phosphate interconversions significantly influence the steady-state distributions of pentose phosphate pools [31] [32]. Ribose-5-phosphate isomerase exhibits an equilibrium constant of approximately 2.3 favoring ribulose-5-phosphate, while ribulose-5-phosphate 3-epimerase shows an equilibrium constant of 1.5 favoring xylulose-5-phosphate [32] [34]. These thermodynamic preferences create metabolic driving forces that tend to channel carbon flow toward xylulose-5-phosphate formation when pentose phosphates are in excess.

The interconversion reactions respond to changes in substrate concentrations and energy charge through mass action effects [32] [34]. High ribose-5-phosphate concentrations drive isomerase and epimerase reactions toward xylulose-5-phosphate formation, facilitating subsequent transketolase and transaldolase reactions that convert pentose phosphates to glycolytic intermediates [14] [32]. Conversely, depletion of ribose-5-phosphate pools shifts these equilibria to promote ribose-5-phosphate regeneration from other pentose phosphates.

Glycolytic Pathway Integration and Cross-regulation

The integration between the pentose phosphate pathway and glycolysis occurs through shared metabolites and coordinated regulatory mechanisms that enable dynamic adjustment of metabolic flux distributions [24] [37]. This integration is mediated primarily through glucose-6-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate, which serve as branch points connecting the two pathways [38] [39].

Glucose-6-Phosphate Branch Point Regulation

Glucose-6-phosphate represents the critical branch point where metabolic flux is distributed between glycolysis and the pentose phosphate pathway [40] [41]. The relative flux through each pathway is determined by the activities of glucose-6-phosphate isomerase and glucose-6-phosphate dehydrogenase, along with their respective regulatory mechanisms [40] [37]. Under normal conditions, approximately 90-95% of glucose-6-phosphate enters glycolysis, while 5-10% flows through the pentose phosphate pathway [7] [38].

Glucose-6-phosphate isomerase catalysis is subject to inhibition by accumulated glucose-6-phosphate through activation of the transcription factor complex MondoA-Mlx, which induces expression of Thioredoxin Interacting Protein [37]. This regulatory mechanism creates a feedback loop where elevated glucose-6-phosphate concentrations reduce glucose transport and promote pentose phosphate pathway flux [37]. Mathematical modeling demonstrates that glucose-6-phosphate isomerase inhibition decreases glycolytic flux while redirecting glucose-6-phosphate into the pentose phosphate pathway [40].

Coordinated Enzyme Expression Patterns

Glycolytic and pentose phosphate pathway enzymes exhibit coordinated expression patterns that reflect metabolic demands and environmental conditions [38] [42]. Under hypoxic conditions, glycolytic enzymes including hexokinase 2, 6-phosphofructokinase, aldolase C, and pyruvate kinase M2 are upregulated, while pentose phosphate pathway enzymes including glucose-6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase, and transketolase are downregulated [38]. This reciprocal regulation pattern promotes rapid adenosine triphosphate production through glycolysis while reducing nicotinamide adenine dinucleotide phosphate generation during oxygen limitation.

Conversely, conditions requiring enhanced biosynthetic activity or antioxidant defense promote upregulation of pentose phosphate pathway enzymes concurrent with modulated glycolytic enzyme expression [38] [26]. This coordinated regulation ensures optimal metabolic flux distributions for specific cellular functions while maintaining overall carbon balance between the pathways [42].

Metabolic Cross-Talk Mechanisms

The pentose phosphate pathway and glycolysis exhibit extensive metabolic cross-talk through shared intermediates and allosteric regulatory mechanisms [24] [42]. Accumulation of 6-phosphogluconate from pentose phosphate pathway activity can inhibit glycolytic enzymes including phosphoglycerate mutase 1, creating feedback regulation between the pathways [11]. Similarly, elevated fructose-6-phosphate concentrations can influence pentose phosphate pathway flux through mass action effects on transaldolase and transketolase reactions [14] [42].

Nicotinamide adenine dinucleotide phosphate availability serves as a key regulatory signal coordinating pathway activities [28] [43]. High nicotinamide adenine dinucleotide phosphate to nicotinamide adenine dinucleotide phosphate ratios inhibit glucose-6-phosphate dehydrogenase while promoting glycolytic flux for adenosine triphosphate production [7] [28]. Conversely, nicotinamide adenine dinucleotide phosphate depletion activates the pentose phosphate pathway while potentially reducing glycolytic activity through competition for glucose-6-phosphate substrate [28] [43].

Cellular Energetics and Redox Status Effects on Pathway Directionality

The directionality and flux distribution within the pentose phosphate pathway are profoundly influenced by cellular energetics and redox status, which determine the relative demands for adenosine triphosphate, nicotinamide adenine dinucleotide phosphate, and biosynthetic precursors [44] [45]. These regulatory influences create dynamic metabolic networks that adapt pathway operation to changing cellular conditions and environmental challenges [28] [46].

Nicotinamide Adenine Dinucleotide Phosphate/Nicotinamide Adenine Dinucleotide Phosphate Ratio Control

The ratio of nicotinamide adenine dinucleotide phosphate to nicotinamide adenine dinucleotide phosphate serves as the primary regulatory signal controlling oxidative pentose phosphate pathway flux [7] [28]. High nicotinamide adenine dinucleotide phosphate concentrations inhibit glucose-6-phosphate dehydrogenase through competitive inhibition and allosteric mechanisms, while elevated nicotinamide adenine dinucleotide phosphate levels activate the enzyme [5] [7]. This regulatory mechanism ensures tight coupling between pathway flux and cellular reducing equivalent demand [28] [43].

During oxidative stress conditions, rapid nicotinamide adenine dinucleotide phosphate consumption for antioxidant defense systems depletes cellular nicotinamide adenine dinucleotide phosphate pools and correspondingly increases nicotinamide adenine dinucleotide phosphate availability [44] [45]. These changes create powerful driving forces for enhanced glucose-6-phosphate dehydrogenase activity and increased oxidative pentose phosphate pathway flux [28] [46]. Quantitative modeling reveals that this regulation enables rapid metabolic adaptation to oxidative challenges within minutes of stress onset [28] [46].

Adenosine Triphosphate Energy Status Interactions

Cellular adenosine triphosphate status influences pentose phosphate pathway operation through multiple indirect mechanisms involving glycolytic regulation and substrate availability [47] [48]. High adenosine triphosphate concentrations inhibit glycolytic enzymes including 6-phosphofructokinase, leading to glucose-6-phosphate accumulation that can drive increased pentose phosphate pathway flux [39] [47]. Conversely, adenosine triphosphate depletion activates glycolysis and increases competition for glucose-6-phosphate substrate [47] [48].

The energy charge of the cell also affects the direction of non-oxidative pentose phosphate pathway reactions through influences on transketolase and transaldolase activities [47] [48]. High energy conditions favor conversion of pentose phosphates to glycolytic intermediates, while low energy states promote reversal of these reactions to generate pentose phosphates from glycolytic precursors [21] [47].

Redox Homeostasis and Metabolic Switching

Maintenance of cellular redox homeostasis requires precise coordination between nicotinamide adenine dinucleotide phosphate production and consumption processes [44] [45]. The pentose phosphate pathway provides the primary source of cytosolic nicotinamide adenine dinucleotide phosphate for glutathione regeneration, fatty acid synthesis, and other reductive biosynthetic processes [44] [43]. Disruption of redox balance triggers rapid metabolic switching toward enhanced pentose phosphate pathway flux to restore reducing equivalent supplies [45] [46].

Recent investigations demonstrate that the pentose phosphate pathway also supports oxidative protein folding in the endoplasmic reticulum through provision of nicotinamide adenine dinucleotide phosphate for glutathione recycling [45]. This function becomes particularly critical under hypoxic conditions where oxidative protein folding generates reactive oxygen species that must be neutralized by glutathione-dependent antioxidant systems [45]. Genetic deletion of glucose-6-phosphate dehydrogenase severely impairs protein folding capacity and induces endoplasmic reticulum stress under these challenging conditions [45].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

4151-19-3

Wikipedia

Dates

Explore Compound Types